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Compound of Interest

2,4,6-Trimethoxybenzylamine
Compound Name:
hydrochloride

Cat. No.: B115177

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,6-
Trimethoxybenzylamine hydrochloride (CAS RN: 146548-59-6), a key intermediate in
pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational
dataset for its identification and characterization.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for 2,4,6-

Trimethoxybenzylamine hydrochloride.

Table 1: Predicted *H NMR Spectroscopic Data
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Chemical Shift (8)

opm Multiplicity Number of Protons  Assignment
~8.3 Broad Singlet 3H -NHs*

6.24 Singlet 2H Ar-H

3.98 Singlet 2H -CHz-

3.85 Singlet 6H C2, C6 -OCHs
3.80 Singlet 3H C4 -OCHs

Note: Predicted using advanced algorithms. Actual values may vary depending on solvent and

experimental conditions.

Table 2: Estimated 3C NMR Spectroscopic Data

Chemical Shift (6) ppm Assignment
~162 C2,C6

~160 C4

~106 C1

~91 C3,C5

~56.0 C2, C6 -OCHs
~55.5 C4 -OCHs
~35 -CHa2-

Note: Estimated based on typical chemical shifts for similar aromatic and benzylamine

structures.

Table 3: Characteristic IR Absorption Bands
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Wavenumber (cm~?)

Intensity

Assignment

3000 - 2800 Strong, Broad N-H stretch (Ammonium salt)
2950 - 2850 Medium C-H stretch (Aliphatic)
~3000 Weak C-H stretch (Aromatic)
1610, 1580 Medium-Strong C=C stretch (Aromatic ring)

C-O stretch (Aryl ether,
1220 - 1180 Strong )

asymmetric)

C-O stretch (Aryl ether,
1050 - 1000 Strong ]

symmetric)

C-H bend (Aromatic, out-of-
~815 Strong

plane)

Note: Characteristic absorption ranges based on known functional group frequencies.

Table 4: Expected Mass Spectrometry Fragmentation

m/z lon Notes
197 [M-CI-H]* Molecular ion of the free base
Loss of a methyl radical from
182 [M-CI-H-CHs]*
the free base
Benzylic cleavage, loss of the
168 [M-CI-H-CHz2NHz]*

aminomethyl group

Note: Expected fragmentation pattern for the free base under electron ionization.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These

protocols are based on standard laboratory practices for the analysis of solid organic

compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 2,4,6-Trimethoxybenzylamine hydrochloride (5-10 mg) is dissolved in a suitable
deuterated solvent, such as Dimethyl Sulfoxide-de (DMSO-de) or Deuterium Oxide (D20), in a 5
mm NMR tube. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer.

e 1H NMR: A standard pulse sequence is used to acquire the proton spectrum. Chemical shifts
are referenced to the residual solvent peak.

e 13C NMR: A proton-decoupled pulse sequence is used to obtain the carbon spectrum, with
chemical shifts referenced to the solvent.

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum is typically obtained using an Attenuated Total Reflectance (ATR) accessory
on an FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR
crystal, and pressure is applied to ensure good contact. The spectrum is recorded over the
range of 4000-400 cm™1. Alternatively, a potassium bromide (KBr) pellet can be prepared by
grinding the sample with dry KBr and pressing the mixture into a thin, transparent disk.

Mass Spectrometry (MS)

Mass spectra are acquired using an electron ionization (El) source. A small amount of the
sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a
high-energy electron beam. This causes ionization and fragmentation of the molecule. The
resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2,4,6-Trimethoxybenzylamine hydrochloride.
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A generalized workflow for spectroscopic analysis.

Relationship Between Spectroscopic Data and Chemical
Structure
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The following diagram illustrates how the different spectroscopic techniques probe specific
parts of the 2,4,6-Trimethoxybenzylamine hydrochloride structure to provide a complete
analytical picture.

{2,4,6-Trimethoxybenzylamine Hydrochloride | {Molecular Formula: C1oHisCINOs | Molecular Weight: 233.69 g/mol}}
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Correlation of spectroscopic data to the chemical structure.

 To cite this document: BenchChem. [Spectroscopic Profile of 2,4,6-Trimethoxybenzylamine
Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b115177#spectroscopic-data-for-2-4-6-
trimethoxybenzylamine-hydrochloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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